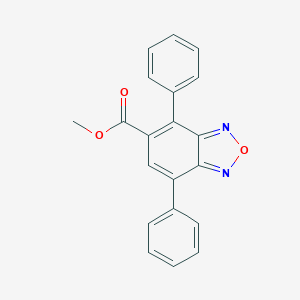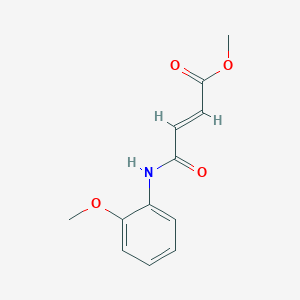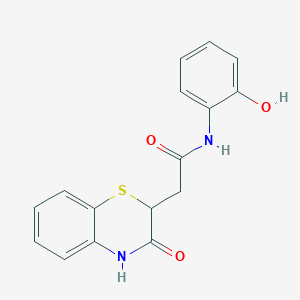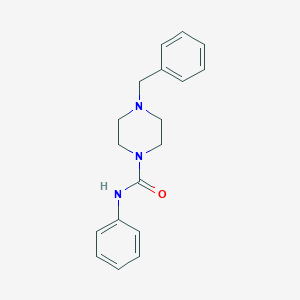
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate, also known as MDB or DPB, is a synthetic compound that has gained significant attention in the field of organic chemistry. MDB is a benzoxadiazole derivative, which has been extensively studied for its potential applications in various fields, including material science, photochemistry, and biomedicine.
Applications De Recherche Scientifique
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including material science, photochemistry, and biomedicine. In material science, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors. In photochemistry, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been used as a photosensitizer for the generation of singlet oxygen and as a fluorescent probe for the detection of reactive oxygen species. In biomedicine, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been studied for its potential applications in cancer therapy, due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate exerts its biological effects by interacting with various cellular components, including DNA, proteins, and lipids. Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has also been shown to interact with proteins, such as tubulin and actin, leading to cytoskeletal disruption and cell death. Additionally, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to interact with lipids, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while at high concentrations, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce necrosis and inflammation. Additionally, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce oxidative stress and DNA damage, leading to cellular dysfunction and death.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has several advantages for lab experiments, including its high yield of synthesis, its fluorescent properties, and its ability to interact with various cellular components. However, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has several potential future directions for research, including its potential applications in cancer therapy, its potential as a fluorescent probe for the detection of reactive oxygen species, and its potential as a building block for the synthesis of organic semiconductors. Additionally, future research could focus on the development of new synthesis methods for Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate, as well as the optimization of its biological properties for specific applications.
Conclusion:
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate is a synthetic compound that has gained significant attention in the field of organic chemistry due to its potential applications in various fields, including material science, photochemistry, and biomedicine. Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Future research could focus on the optimization of Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate's biological properties for specific applications, as well as the development of new synthesis methods for Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate.
Méthodes De Synthèse
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with benzaldehyde derivatives, followed by cyclization and esterification. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or phosphorus pentoxide, and an organic solvent, such as toluene or ethanol. The yield of Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate is typically high, ranging from 70% to 90%, depending on the reaction conditions.
Propriétés
Formule moléculaire |
C20H14N2O3 |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate |
InChI |
InChI=1S/C20H14N2O3/c1-24-20(23)16-12-15(13-8-4-2-5-9-13)18-19(22-25-21-18)17(16)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
YFZNJXXOKSWQQE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=NON=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC(=O)C1=C(C2=NON=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)



![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)


![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)